molecular formula C8H8FN B13001521 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B13001521
M. Wt: 137.15 g/mol
InChI Key: UFLCFFLUZVTLKX-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine typically involves the fluorination of bicyclo[42One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorinated product . The subsequent amination can be carried out using reagents like ammonia or primary amines in the presence of catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), thiolate ions (RS-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Hydroxylated, alkoxylated, or thiolated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine

InChI

InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2

InChI Key

UFLCFFLUZVTLKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)N

Origin of Product

United States

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